5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of 1,2,4-oxadiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anti-inflammatory effects. The specific structure of this compound includes an azetidine ring and a dimethoxybenzyl group, which may contribute to its biological activity.
The compound is classified as a heterocyclic organic compound. Its classification as an oxadiazole derivative places it within a broader category of compounds that have been extensively studied for their therapeutic potential. Various studies have reported on the synthesis and biological evaluation of similar oxadiazole derivatives, highlighting their relevance in drug discovery .
The synthesis of 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride can be achieved through several methods commonly used for the preparation of oxadiazole derivatives. One effective method involves the reaction of amidoximes with carboxylic acid derivatives in the presence of a suitable catalyst. For instance, a one-pot synthesis can be performed using sodium hydroxide and dimethyl sulfoxide as solvents, which facilitates the formation of 1,2,4-oxadiazoles with good yields .
Another approach includes microwave-assisted synthesis, which significantly reduces reaction times and improves yields compared to traditional methods. This technique has been shown to yield various substituted oxadiazoles efficiently .
The synthesis typically involves:
The resulting compound can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
The molecular formula for 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride is CHNO·HCl. The structure consists of an azetidine ring connected to a 1,2,4-oxadiazole moiety and a dimethoxybenzyl substituent. The presence of the dimethoxy groups enhances the lipophilicity of the compound, potentially affecting its biological activity.
Key structural features include:
The chemical reactivity of 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride can be explored through various reactions typical for oxadiazole derivatives. These include:
The stability and reactivity are influenced by the electronic properties imparted by the methoxy groups on the benzene ring .
The mechanism of action for compounds like 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride typically involves interaction with specific biological targets such as enzymes or receptors. The oxadiazole moiety may facilitate binding through hydrogen bonding or π-stacking interactions due to its planar structure.
Research indicates that similar oxadiazole derivatives exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting key metabolic pathways . Further studies are required to elucidate the specific mechanisms at play for this particular compound.
5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride is expected to exhibit:
Chemical properties include:
This compound holds potential applications in:
Given its structural characteristics and potential biological activities, 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride represents a promising candidate for further research in medicinal chemistry .
The 1,2,4-oxadiazole ring is typically constructed via cyclodehydration between amidoximes and activated carboxylic acid derivatives. For the target compound, two primary approaches are employed:
Amidoxime + Ester Route: 3-(3,4-Dimethoxyphenyl)propanehydrazonoyl chloride is reacted with ethyl 3-azetidinecarboxylate under reflux in anhydrous toluene, catalyzed by triethylamine. This yields the 3-azetidinyl-5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole intermediate after 12-16 hours (typical yields: 65-72%). Microwave irradiation (120°C, 30 min) can enhance yields to ~78% while reducing reaction time [5] .
Amidoxime + Activated Acid Route: 3,4-Dimethoxyphenylacetic acid is activated using in situ reagents like T3P (propylphosphonic anhydride) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in acetonitrile. Subsequent addition of 3-(N-Boc-azetidinyl)amidoxime at 80°C drives cyclization, yielding the N-Boc-protected oxadiazole (yields: 85-92%). Acidic deprotection (TFA/DCM) then furnishes the free azetidinyl-oxadiazole [4] [5].
Table 1: Cyclocondensation Reaction Optimization Parameters
Precursor Combination | Activating Agent/Catalyst | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
Amidoxime + Ethyl Ester | Triethylamine | Toluene, Reflux, 14h | 65-72 | Simplicity, readily available reagents |
Amidoxime + Ester | Triethylamine | MW, 120°C, 30 min | ~78 | Faster, higher yield |
Amidoxime + Carboxylic Acid | T3P | CH₃CN, 80°C, 4h | 85-92* | Highest yield, milder deprotection |
Amidoxime + Carboxylic Acid | EDC/HOBt | DMF, RT, 12h | 70-75* | Room temperature operation |
*Yields reported for Boc-protected intermediate prior to deprotection.*
Critical factors include strict anhydrous conditions to prevent amidoxime hydrolysis, precise temperature control during exothermic activation steps, and stoichiometric balance to minimize dimerization byproducts [5] .
Integration of the strained azetidine ring presents challenges due to its susceptibility to ring-opening under acidic/basic conditions and the lower nucleophilicity of its nitrogen compared to less strained amines. Key strategies involve:
Late-Stage SN² Reaction: The 3-bromoazetidine hydrobromide salt (protected as the N-Boc derivative) undergoes nucleophilic displacement with the pre-formed 5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. Using excess K₂CO₃ as base in anhydrous DMF at 60°C mitigates ring-opening, affording the N-Boc-protected adduct in 60-68% yield [4] [10].
Early-Stage Functionalization: 3-(N-Boc-azetidinyl)amidoxime is synthesized first via Boc-azetidine-3-carboxylic acid coupling to hydroxylamine, followed by cyclocondensation (Section 1.1). This route benefits from the stability of the N-Boc group during cyclodehydration and avoids handling unstable azetidine salts until late in the synthesis. Deprotection is achieved with HCl/dioxane, directly yielding the hydrochloride salt [2] [4] [10].
Solvent choice (polar aprotic DMF or NMP) is critical for solubility and reaction rate. Catalytic KI (10 mol%) can enhance reactivity in SN² steps by facilitating halide exchange [10].
The electron-rich 3,4-dimethoxybenzyl group is introduced either as a pre-functionalized unit or modified post-cyclization:
Pre-cyclization Functionalization: 3,4-Dimethoxyphenylacetic acid or its ester derivatives serve as direct precursors. The methoxy groups are stable under cyclocondensation conditions (reflux, T3P activation). Alternative precursors like 3,4-dimethoxybenzyl cyanide allow synthesis of the requisite amidoxime via hydroxylamine treatment [1] [9].
Post-cyclization Modification (Limited Scope): While the dimethoxybenzyl ring is generally incorporated intact, selective demethylation is possible post-synthesis. Treatment with BBr₃ in DCM at -78°C yields the catechol derivative (3-(3,4-dihydroxybenzyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole), useful for further derivatization like O-alkylation or O-acylation. This route is less efficient for the target HCl salt due to potential phenol salt complexation [9].
The strong electron-donating effect of the methoxy groups enhances the stability of the 1,2,4-oxadiazole ring and influences the electronic properties of the molecule, potentially impacting biological target interactions [1] [9].
Conversion of the free base 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole to its hydrochloride salt enhances crystallinity, stability, and solubility in aqueous media for biological testing. Key process parameters:
Acid Source: Anhydrous HCl gas bubbled into a cold (0-5°C) solution of the free base in anhydrous ethanol or 2-propanol is optimal, yielding a crystalline solid. Alternatively, concentrated HCl or HCl/dioxane (4M) can be used, but require careful control to avoid hydration or solvate formation. Acetic acid is unsuitable due to competing acetate salt formation [2] [3] [10].
Solvent Selection:
Workup involves cold filtration, thorough washing with cold anhydrous ether, and drying in vacuo over P₂O₅. The hydrochloride salt typically exhibits higher melting points (>220°C dec) and improved storage stability compared to the free base [2] [3] [10].
Synthesis of the target compound employs either stepwise isolation of intermediates or telescoped one-pot procedures:
3,4-Dimethoxyphenylacetic acid → Activated Ester → Amidoxime Condensation → 5-(3,4-Dimethoxybenzyl)-3-(N-Boc-azetidin-3-yl)-1,2,4-oxadiazole → Boc Deprotection (HCl) → Target HCl Salt
3-(N-Boc-Azetidinyl)amidoxime + 3,4-Dimethoxyphenylacetyl chloride → Cyclocondensation (TEA, CH₃CN, 80°C) → In situ TFA Deprotection → Free Base Isolation → HCl Salt Formation (Ethanol/HCl gas)
Table 2: Molecular Properties of Related 3-Substituted-5-(Azetidin-3-yl)-1,2,4-oxadiazole Hydrochlorides
3-Substituent (R) | Molecular Formula | Molecular Weight | Key Synthetic Challenge | Reported Yield Range (%) |
---|---|---|---|---|
3,4-Dimethoxybenzyl (Target) | C₁₄H₁₈ClN₃O₃ | 311.77 | Dimethoxy stability during cyclization/HCl salt | 45-52 (Stepwise) |
Methyl | C₆H₁₀ClN₃O | 175.62 | Simplicity, high volatility of byproducts | 70-78 |
Cyclopropyl | C₈H₁₂ClN₃O | 201.66 | Handling cyclopropylacetyl precursors | 60-65 |
Cycloheptyl | C₁₂H₁₉ClN₃O* | 248.76 | Steric hindrance during cyclocondensation | 50-55 |
*Free base formula shown; HCl salt MW differs. Source: [4] [10] [2]*
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7